8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
Synthesis Analysis
- Transition Metal-Mediated Trifluoromethylation : Transition metal catalysts facilitate the introduction of the CF₃ group into the tetrahydroisoquinoline ring. These reactions have seen recent advances and play a crucial role in pharmaceutical and agrochemical synthesis .
Molecular Structure Analysis
The molecular structure of 8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline consists of the tetrahydroisoquinoline ring with the CF₃ group attached. The trifluoromethyl group’s presence affects the compound’s reactivity, stability, and biological properties .
Chemical Reactions Analysis
- Functionalization : The C–F bond activation in trifluoromethyl-containing compounds allows for the synthesis of diverse fluorinated derivatives. These include trifluoromethylalkenes, aromatic and alkyl compounds, ketones, diazo compounds, and more .
- Stabilization of Z-DNA : Trifluoromethyl-containing compounds can stabilize Z-DNA structures, even under physiological salt conditions .
Scientific Research Applications
Drug Discovery
The trifluoromethyl group, which is present in “8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline”, is found in many FDA-approved drugs . This group contributes to the pharmacological activities of these drugs . Therefore, “8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline” could potentially be used in the discovery of new drugs.
Synthesis of Fluorinated Compounds
The trifluoromethyl group in “8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline” contains three equivalent C–F bonds . These bonds can be selectively activated to synthesize diverse fluorinated compounds . This makes “8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline” a valuable starting material in organic synthesis .
Pain Management
The compound could potentially be used in pain management. The meningeal blood vessels and dura are pain-sensitive and innervated by peripheral sensory trigeminal nerves, producing a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist .
Catalysis
“8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline” could be used in catalysis due to its intricate structure. The trifluoromethyl group could potentially enhance the catalytic activity of the compound.
Development of New Materials
The unique properties of the trifluoromethyl group could potentially be leveraged in the development of new materials . For example, the group could enhance the stability and performance of these materials .
Agricultural Chemistry
The trifluoromethyl group is also found in many agrochemicals . Therefore, “8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline” could potentially be used in the development of new agrochemicals .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been found to exhibit various pharmacological activities .
Mode of Action
It’s known that trifluoromethyl-containing compounds can be used as starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .
Biochemical Pathways
It’s worth noting that the biodegradation of trifluoromethyl-substituted aromatic compounds has been studied, and the trifluoromethyl phenyl group is present in a large number of drugs .
Pharmacokinetics
It’s known that compounds with a trifluoromethyl group, such as flutamide, undergo extensive first-pass metabolism .
Result of Action
It’s known that trifluoromethyl-containing compounds have been shown to produce various effects, such as anxiolytic and anticonvulsant effects in mice .
Action Environment
It’s known that certain herbicides, such as trifluralin, which contain a trifluoromethyl group, act better when soil humidity is between high and elevated .
properties
IUPAC Name |
8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9-3-1-2-7-4-5-14-6-8(7)9/h1-3,14H,4-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISQRAKOWZOXDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901226195 | |
Record name | 1,2,3,4-Tetrahydro-8-(trifluoromethyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901226195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
284027-36-7 | |
Record name | 1,2,3,4-Tetrahydro-8-(trifluoromethyl)isoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=284027-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-8-(trifluoromethyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901226195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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